molecular formula C13H20N2O4S2 B5865169 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide

Cat. No. B5865169
M. Wt: 332.4 g/mol
InChI Key: QCMZZUKQOOFDGP-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "NSC-631570" or "U-104" and is known to exhibit potent inhibitory effects on several enzymes and proteins.

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide involves the inhibition of several enzymes and proteins, including carbonic anhydrase, histone deacetylase, and proteasome. This inhibition leads to the disruption of various cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or protein being inhibited. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, while the inhibition of histone deacetylase can lead to alterations in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide in lab experiments is its potent inhibitory effects on various enzymes and proteins, making it a valuable tool for studying their functions. However, one limitation is that the compound may exhibit non-specific binding to other cellular components, leading to potential off-target effects.

Future Directions

There are several future directions for research involving N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide. One potential area of focus is the development of more potent analogs with improved selectivity for specific enzymes or proteins. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzenesulfonamide to yield the final product.

Scientific Research Applications

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-11-7-9-15(10-8-11)21(18,19)13-5-3-12(4-6-13)14-20(2,16)17/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMZZUKQOOFDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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